N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
CAS No.: 898464-47-6
Cat. No.: VC7781056
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898464-47-6 |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.444 |
| IUPAC Name | N-(2,3-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-13-5-3-7-18(14(13)2)24-22(28)21(27)23-17-11-15-6-4-10-25-19(26)9-8-16(12-17)20(15)25/h3,5,7,11-12H,4,6,8-10H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | MEUGLSYTPVFLPI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Introduction
Molecular Description
The compound consists of:
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N1-substitution: A 2,3-dimethylphenyl group attached to the oxalamide framework.
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N2-substitution: A 3-oxo-hexahydropyridoquinoline moiety incorporated into the structure.
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Oxalamide core: A central oxalamide linkage (-CONH-) connecting the two substituents.
Key Features
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The presence of a quinoline derivative suggests potential bioactivity, as quinoline scaffolds are common in pharmacologically active compounds.
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The dimethylphenyl group adds hydrophobicity and may influence binding interactions in biological systems.
General Synthetic Approach
While specific synthesis details for this compound are not available in the provided sources, similar oxalamide derivatives are typically synthesized via:
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Amidation Reactions: Using oxalyl chloride as a precursor to form the oxalamide backbone.
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Substituent Addition: Sequential addition of specific amines or aromatic groups to introduce desired functional groups.
Challenges in Synthesis
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The steric hindrance caused by bulky substituents like the dimethylphenyl group.
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Ensuring regioselectivity when attaching the hexahydropyridoquinoline moiety.
Pharmacological Activity
Based on structural analogs:
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Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
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Oxalamides have been investigated for their role as enzyme inhibitors and in drug design due to their hydrogen-bonding capabilities.
Molecular Docking Studies
In silico studies could predict interactions with biological targets such as enzymes or receptors. For example:
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The quinoline moiety may interact with DNA gyrase or topoisomerase enzymes.
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The oxalamide group could form hydrogen bonds with active site residues.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Biological Activity
Studies on related quinoline-based compounds reveal:
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Cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .
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Potential as multi-target agents for diseases involving oxidative stress or inflammation .
Experimental Validation
Further research is needed to:
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Synthesize and purify N1-(2,3-dimethylphenyl)-N2-(3-oxo-hexahydropyridoquinolinyl)oxalamide.
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Test its biological activity through in vitro and in vivo assays.
Computational Studies
Molecular docking and dynamics simulations could predict binding affinities to potential targets like kinases or G-protein coupled receptors.
This article provides an overview of the compound's structure, synthesis, potential applications, and research directions based on related literature. Further experimental work is necessary to uncover its full potential in medicinal chemistry or material science applications.
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